Hepta-2,4-dien-1-ol
Overview
Description
Hepta-2,4-dien-1-ol, also known as (E,E)-2,4-Heptadien-1-ol, is an organic compound with the molecular formula C₇H₁₂O. It is characterized by the presence of two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Horner-Wittig reaction, where lithiated β-hydroxy alkyldiphenylphosphine oxides react with aldehydes. This reaction is typically carried out in the presence of butyllithium, followed by allylic rearrangement catalyzed by palladium (II) to control the stereochemistry .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hepta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed:
Oxidation: Hept-2-en-4-one, Heptanoic acid.
Reduction: Heptan-2-ol.
Substitution: Hept-2-en-4-yl chloride
Scientific Research Applications
Hepta-2,4-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of Hepta-2,4-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate enzyme activity and influence cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Hept-2-en-4-ol: Similar structure but with only one double bond.
Hept-2,4-dien-1-al: An aldehyde derivative with similar conjugated double bonds.
Hexa-2,4-dien-1-ol: A shorter chain analog with similar reactivity.
Uniqueness: Hepta-2,4-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
(2E,4E)-hepta-2,4-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3+,6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRZSADXFOPYOC-VNKDHWASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885556 | |
Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green, fruity aroma | |
Record name | 2,4-Heptadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble, Soluble (in ethanol) | |
Record name | 2,4-Heptadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.877-0.881 | |
Record name | 2,4-Heptadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
33467-79-7 | |
Record name | (2E,4E)-2,4-Heptadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33467-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E,4Z)-2,4-Heptadien-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-hepta-2,4-dien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-HEPTADIEN-1-OL, (2E,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9954PJF37O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | trans-2-trans-4-Heptadien-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic pathways available for producing Hepta-2,4-dien-1-ol?
A1: One efficient approach utilizes Horner–Wittig reactions of lithiated β-hydroxy alkyldiphenylphosphine oxides with aldehydes. [, ] This method allows for the synthesis of both O-trityl (E,E)- and (E,Z)-hepta-2,4-dien-1-ols. [, ] Additionally, palladium(II)-catalyzed allylic transpositions of bis-acetoxy alkyldiphenylphosphine oxides offer a route to control remote (1,4 or 1,7) relative stereochemistry across E alkenes in the final product. [, ]
Q2: Can you elaborate on the role of Palladium(II) catalysis in the synthesis of this compound?
A2: Palladium(II) catalysts play a crucial role in facilitating allylic transpositions of bis-acetoxy alkyldiphenylphosphine oxides, which are precursors to this compound. [, ] These transpositions allow for precise control over the stereochemistry of the final product. [, ] By manipulating the reaction conditions and catalyst selection, researchers can selectively synthesize specific isomers of this compound, such as the (E,E) or (E,Z) isomers. [, ] This level of control over stereochemistry is crucial, as different isomers can exhibit distinct biological activities and applications.
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